1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine
Overview
Description
The compound “1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as anthelmintics (anti-parasitic agents), antidepressants, and antipsychotics .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperazine ring with benzoyl and piperidin-1-ylpentanoyl groups attached .Scientific Research Applications
Metabolic Pathways and Enzyme Interaction
Research on similar piperazine derivatives has identified their interactions with enzymes such as Cytochrome P450, which plays a significant role in drug metabolism. For instance, studies have explored the oxidative metabolism of novel antidepressants, showing how these compounds are metabolized into various metabolites through the action of specific enzymes like CYP2D6, CYP3A4/5, and others (Hvenegaard et al., 2012).
Design and Synthesis for Biological Activity
Compounds structurally related to 1-benzoyl-4-(4-piperidin-1-ylpentanoyl)piperazine have been synthesized and evaluated for biological activities such as α1-AR antagonistic activities and serotonin 4 receptor agonist properties. These studies aim to discover potential therapeutic agents by examining the structure-activity relationships and optimizing chemical structures for better efficacy and selectivity (Li et al., 2008); (Sonda et al., 2004).
Pharmacological Properties
The exploration of benzamide derivatives as selective serotonin 4 receptor agonists highlights the pharmacological potential of piperazine compounds. These studies are crucial in developing new medications that can promote gastrointestinal motility with reduced side effects, offering insights into drug development processes (Sonda et al., 2004).
Neuroprotective and Neurotoxic Studies
Investigations into the neurotoxic effects of piperazine derivatives, such as benzylpiperazine and benzoylpiperazine, provide essential data on their impact on neuronal cells. These studies help understand the potential risks and neuroprotective strategies when developing new therapeutic agents (Katz et al., 2018).
Antiproliferative and Antileishmanial Activity
Research has also delved into the antiproliferative and antileishmanial activities of piperazine-linked compounds, indicating their potential in cancer therapy and as treatments for parasitic infections. These studies are pivotal in identifying novel therapeutic targets and developing drugs with specific biological activities (Mayence et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-4-piperidin-1-ylpentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-18(22-12-6-3-7-13-22)10-11-20(25)23-14-16-24(17-15-23)21(26)19-8-4-2-5-9-19/h2,4-5,8-9,18H,3,6-7,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAJEDGOGBYITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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